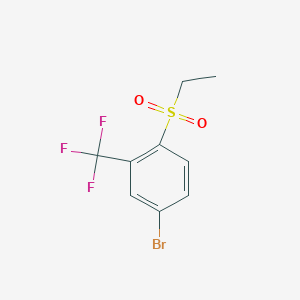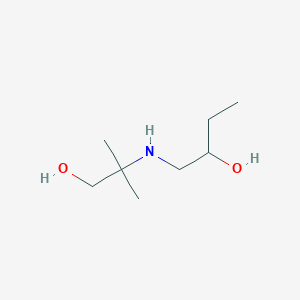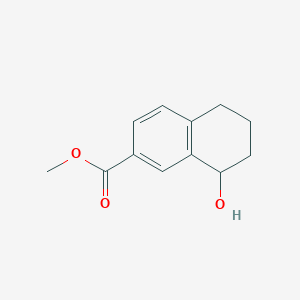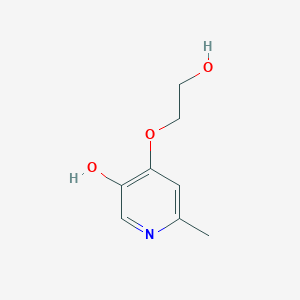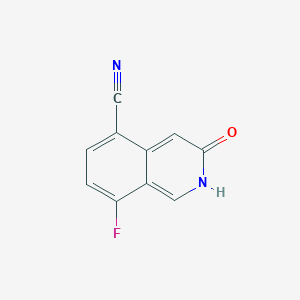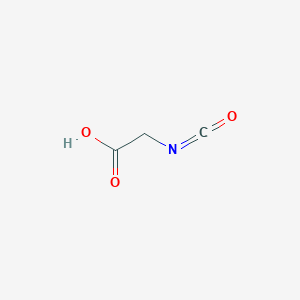
2-isocyanatoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isocyanatoacetic acid is an organic compound characterized by the presence of both carboxymethyl and isocyanate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-isocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl₂), resulting in the formation of the isocyanate group. Another method includes the non-phosgene approach, which involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Industrial Production Methods: The industrial production of isocyanates, including carboxymethylisocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea .
Análisis De Reacciones Químicas
Types of Reactions: 2-isocyanatoacetic acid undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes into carbon dioxide and an amine.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines for hydrolysis.
Alcohols: Catalyzed by tertiary amines or metal salts for alcoholysis.
Major Products:
Carbamic Acid: From hydrolysis, which further decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): From alcoholysis.
Substituted Ureas: From aminolysis.
Aplicaciones Científicas De Investigación
2-isocyanatoacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of carboxymethylisocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of polymers .
Comparación Con Compuestos Similares
- Methyl Isocyanate
- Phenyl Isocyanate
- Toluene Diisocyanate
- Hexamethylene Diisocyanate
Propiedades
Número CAS |
65461-92-9 |
|---|---|
Fórmula molecular |
C3H3NO3 |
Peso molecular |
101.06 g/mol |
Nombre IUPAC |
2-isocyanatoacetic acid |
InChI |
InChI=1S/C3H3NO3/c5-2-4-1-3(6)7/h1H2,(H,6,7) |
Clave InChI |
YSTZOIZIUXECPH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


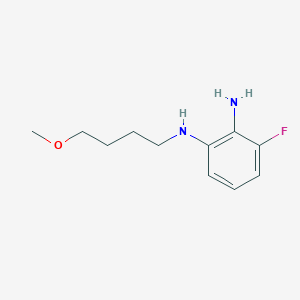
![C-(5-furo[3,2-c]pyridin-2-yl-[1,2,4]oxadiazol-3-yl)methylamine](/img/structure/B8426992.png)
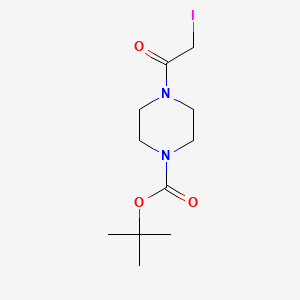
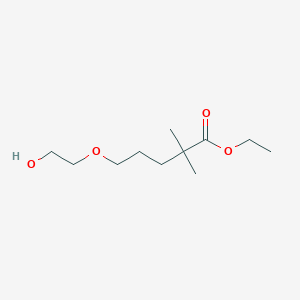
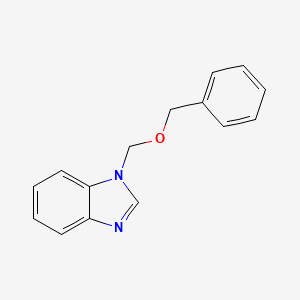
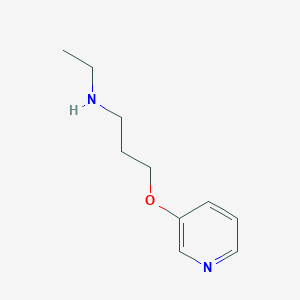
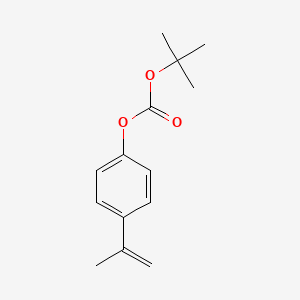
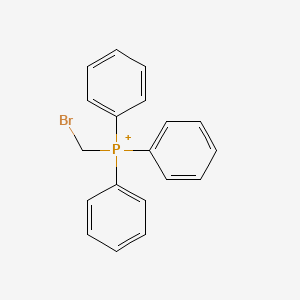
![2-chloro-6,8-dihydroxy-7-propyl-9H-pyrrolo [2,1-b][1,3]benzoxazin-9-one](/img/structure/B8427053.png)
